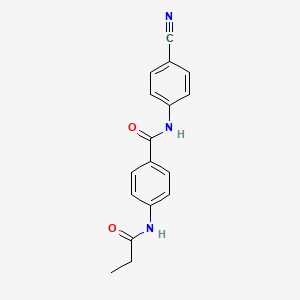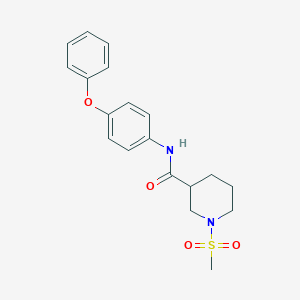![molecular formula C16H18FN3O3S B4391960 5-({[(4-fluorophenyl)amino]carbonyl}amino)-N,N,2-trimethylbenzenesulfonamide](/img/structure/B4391960.png)
5-({[(4-fluorophenyl)amino]carbonyl}amino)-N,N,2-trimethylbenzenesulfonamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves several key steps, starting from substituted benzaldehydes or benzylidene derivatives. These precursors are modified through reactions such as halogenation, nitration, and sulfonation to introduce specific functional groups, including the fluorophenyl and trimethylbenzenesulfonamide moieties. Techniques such as the Schiemann reaction and superacid HF/SbF5 chemistry have been utilized to incorporate fluorine atoms and achieve specific sulfonamide functionalities, enhancing the compound's biological activity and specificity (Gul et al., 2016; Compain et al., 2013).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. X-ray crystallography studies reveal that these compounds exhibit varied conformations and intermolecular interactions, including hydrogen bonding, which are significant for their biological activities. Fluorine atoms contribute to the molecular polarity and can affect the binding affinity towards target enzymes (Suchetan et al., 2015; Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including radical N-demethylation and complexation with metal ions, which are essential for their biological functions. The presence of fluorine enhances the electrophilic character of these compounds, facilitating interactions with nucleophilic sites in enzymes (Yi et al., 2020; Coleman et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, of benzenesulfonamide derivatives are influenced by their molecular structure and substitution patterns. Fluorinated compounds often show improved solubility and stability, which are important for their practical applications (Matwijczuk et al., 2015; Gel'mbol'dt et al., 2004).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including acidity, basicity, and reactivity towards various chemical reagents, are determined by their functional groups. The sulfonamide group, in particular, is a key functional moiety that contributes to the compounds' ability to act as enzyme inhibitors. The introduction of fluorine atoms adjacent to the sulfonamide group can significantly enhance the inhibitory activity against specific enzymes, such as carbonic anhydrase (Pala et al., 2014; Ceruso et al., 2014).
Zukünftige Richtungen
The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. This could involve exploring new synthesis methods, studying its reactivity under various conditions, and testing its efficacy in potential applications such as pharmaceuticals or materials science .
Eigenschaften
IUPAC Name |
1-[3-(dimethylsulfamoyl)-4-methylphenyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-11-4-7-14(10-15(11)24(22,23)20(2)3)19-16(21)18-13-8-5-12(17)6-9-13/h4-10H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACWBUOTYNJGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-cyclohexylacetamide](/img/structure/B4391881.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4391892.png)
![N-(2-chlorophenyl)-2-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]acetamide](/img/structure/B4391895.png)
![{2,4,6-trimethyl-3-[({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)methyl]phenyl}methanol](/img/structure/B4391901.png)
![2-fluoro-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4391902.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3-phenylpropanamide](/img/structure/B4391909.png)
![N-{2-[(benzylamino)carbonyl]phenyl}-N-methyl-2-furamide](/img/structure/B4391912.png)

![8-fluoro-5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4391925.png)
![N-{5-[(4-benzyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B4391965.png)
![N,N-diethyl-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4391968.png)

![5-[(3,5-dimethylphenoxy)methyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4391988.png)